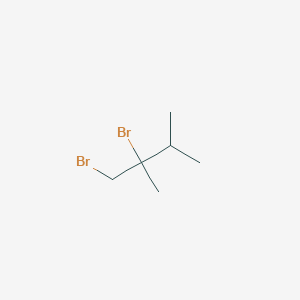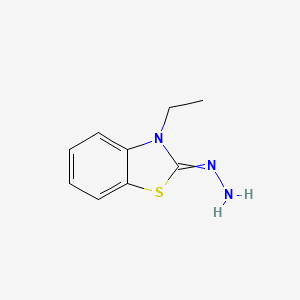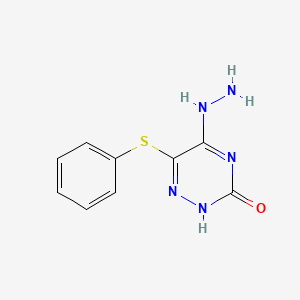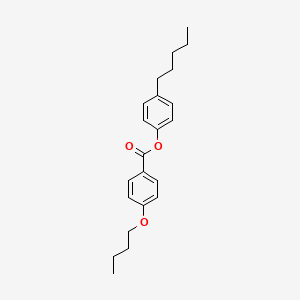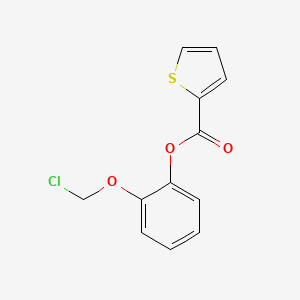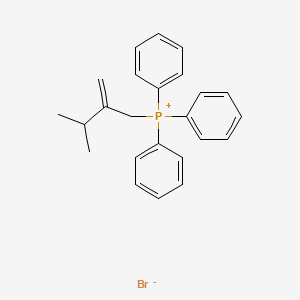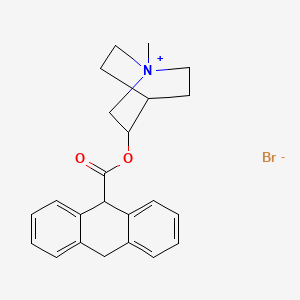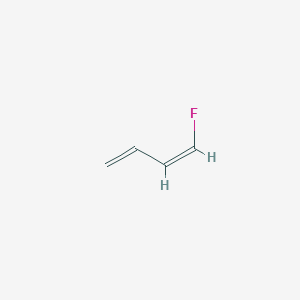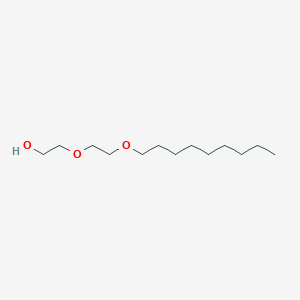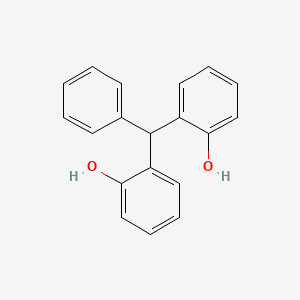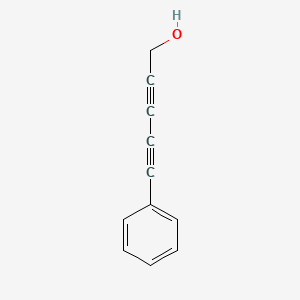![molecular formula C26H23NO B14681886 Diphenyl{2-[(phenylamino)methyl]phenyl}methanol CAS No. 28505-05-7](/img/structure/B14681886.png)
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(phenylamino)methyl]phenyl}methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions that favor the formation of the desired product . The reaction conditions often include the use of strong bases and electron-attracting substituents to activate the aryl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diphenyl{2-[(phenylamino)methyl]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Contains a hydroxyl group attached to a benzene ring via a methylene group.
Diphenylmethanol: Similar structure but lacks the phenylamino group.
Uniqueness
Diphenyl{2-[(phenylamino)methyl]phenyl}methanol is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and potential biological activity. This differentiates it from simpler aromatic alcohols and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
28505-05-7 |
|---|---|
Formule moléculaire |
C26H23NO |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
[2-(anilinomethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C26H23NO/c28-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)25-19-11-10-12-21(25)20-27-24-17-8-3-9-18-24/h1-19,27-28H,20H2 |
Clé InChI |
LCMFVRMORNJXJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3CNC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


